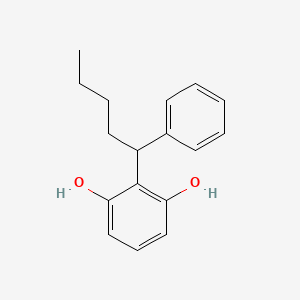
1,3-Benzenediol, 2-(1-phenylpentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenediol, 2-(1-phenylpentyl)- typically involves the alkylation of resorcinol with 1-phenylpentyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the halide by the hydroxyl groups on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step processes starting from readily available precursors. The initial step often involves the preparation of 1-phenylpentyl halides, followed by their reaction with resorcinol under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediol, 2-(1-phenylpentyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
1,3-Benzenediol, 2-(1-phenylpentyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-benzenediol, 2-(1-phenylpentyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenylpentyl group can interact with hydrophobic regions of proteins and membranes, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound with similar hydroxyl groups but lacking the phenylpentyl substitution.
Catechol (1,2-Benzenediol): An isomer with hydroxyl groups in the ortho position.
Hydroquinone (1,4-Benzenediol): An isomer with hydroxyl groups in the para position.
Uniqueness
1,3-Benzenediol, 2-(1-phenylpentyl)- is unique due to the presence of the phenylpentyl group, which imparts distinct chemical and physical properties compared to its isomers. This substitution can enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
65578-70-3 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
2-(1-phenylpentyl)benzene-1,3-diol |
InChI |
InChI=1S/C17H20O2/c1-2-3-10-14(13-8-5-4-6-9-13)17-15(18)11-7-12-16(17)19/h4-9,11-12,14,18-19H,2-3,10H2,1H3 |
Clé InChI |
IEDOITGISASPLS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=CC=C1)C2=C(C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


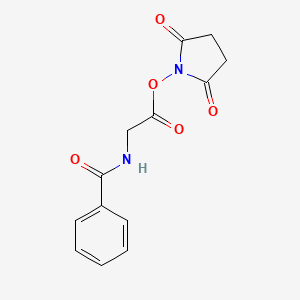
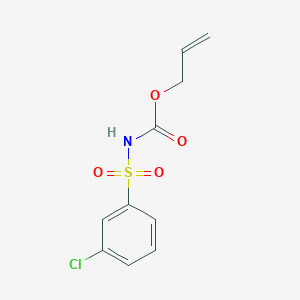
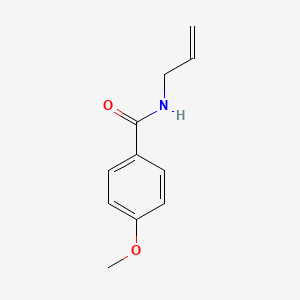
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)
![2-{[(5-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485791.png)



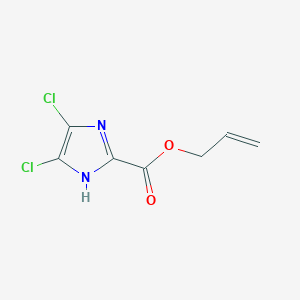
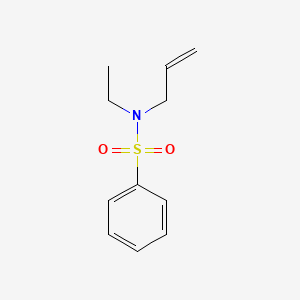
![2,2'-{1,4-Phenylenebis[(2H-1,3-dithiol-4-yl-2-ylidene)]}bis(2H-1,3-dithiole)](/img/structure/B14485828.png)



